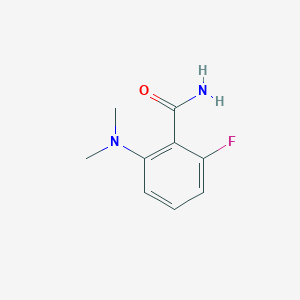
(4-Bromo-2-chlorophenoxy)acetyl chloride
Vue d'ensemble
Description
(4-Bromo-2-chlorophenoxy)acetyl chloride, also known as BCPC, is an organochlorine compound with a wide variety of applications in the fields of chemistry, biochemistry, and pharmacology. BCPC is an important intermediate for the synthesis of many biologically active compounds, including antibiotics, anti-allergic agents, and antifungal agents. BCPC is also used as a reagent in the synthesis of various pharmaceuticals, including antidiabetic drugs, anti-inflammatory agents, and anti-cancer drugs. BCPC is a highly reactive compound and is capable of forming covalent bonds with a variety of other molecules.
Applications De Recherche Scientifique
Environmental Impact and Mechanisms
Chlorophenoxy compounds, including 2,4-dichlorophenoxyacetic acid (2,4-D) and MCPA, are widely used herbicides with extensive studies examining their environmental persistence and potential carcinogenic effects. For instance, Stackelberg (2013) conducted a systematic review evaluating the carcinogenic outcomes and potential mechanisms from exposure to 2,4-D and MCPA, suggesting no strong support for a genotoxic mode of action but highlighting plausible hypotheses for other carcinogenic modes (Stackelberg, 2013). Furthermore, chlorophenols, as degradation products of chlorophenoxy compounds, have been reviewed for their formation in municipal solid waste incineration and potential as precursors of dioxins, indicating the environmental pathways and impact of these compounds (Peng et al., 2016).
Toxicological Studies
Toxicological aspects, including the mechanisms of toxicity and clinical features of acute poisoning by chlorophenoxy herbicides, have been extensively reviewed, providing insights into the adverse health effects following exposure. For instance, Bradberry et al. (2000) detailed the toxicological mechanisms and clinical management of acute chlorophenoxy herbicide poisoning, emphasizing the diverse toxicological profiles of these compounds and the need for specific management strategies in cases of poisoning (Bradberry et al., 2000).
Human Health Concerns
The potential impact of chlorophenoxy herbicides on human health, particularly concerning carcinogenicity, has been a subject of debate. Research synthesizing epidemiological data has attempted to clarify the associations between exposure to these herbicides and cancer risk, with mixed findings suggesting the need for further investigation to understand the full extent of these risks (Smith et al., 2017).
Mécanisme D'action
Target of Action
It’s known that similar compounds can interact with a variety of biological targets, such as enzymes or receptors, and modify their activity .
Mode of Action
It’s known that similar compounds can act as electrophiles, reacting with nucleophilic sites in biological targets . This can lead to changes in the target’s structure and function, potentially altering cellular processes .
Biochemical Pathways
Similar compounds can affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these changes can vary widely, potentially leading to changes in cellular function or viability .
Pharmacokinetics
Similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys or liver . These properties can significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
Similar compounds can lead to a variety of effects, depending on their specific targets and the cells in which these targets are expressed . These effects can include changes in cellular function, alterations in gene expression, or even cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Bromo-2-chlorophenoxy)acetyl chloride. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity . Additionally, the biological environment within the body, including the presence of various enzymes and other biomolecules, can also impact the compound’s action and efficacy .
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQRZZUQKPZRPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


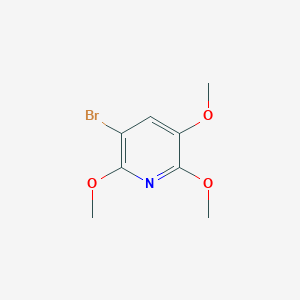
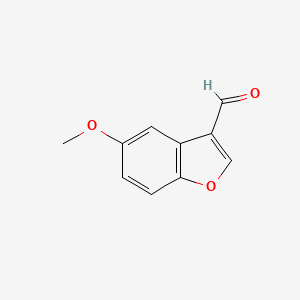
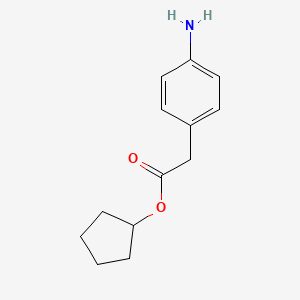

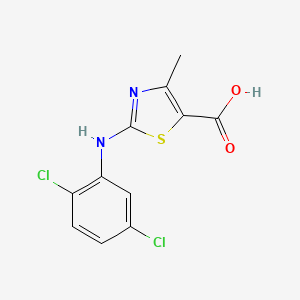

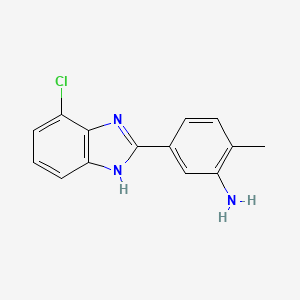

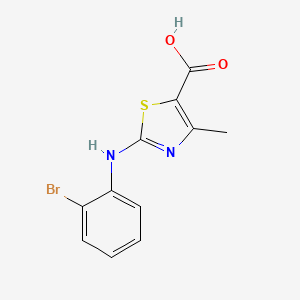
![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid](/img/structure/B3033583.png)
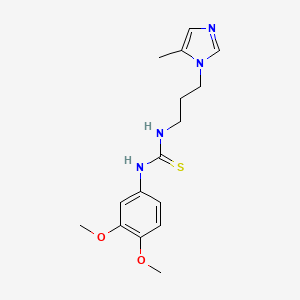
![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)
![N-(propan-2-ylideneamino)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B3033588.png)
